4-(morpholin-4-ylmethyl)-N-propylbenzamide
Overview
Description
4-(morpholin-4-ylmethyl)-N-propylbenzamide is a chemical compound that belongs to the class of benzamide derivatives It is characterized by the presence of a morpholine ring attached to a benzamide structure through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-ylmethyl)-N-propylbenzamide typically involves the reaction of 4-(morpholin-4-ylmethyl)aniline with propionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production time. The use of automated purification systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(morpholin-4-ylmethyl)-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the benzamide or morpholine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted benzamides.
Scientific Research Applications
4-(morpholin-4-ylmethyl)-N-propylbenzamide has been extensively studied for its potential therapeutic applications. It has shown promise in the following areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-tumor, and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(morpholin-4-ylmethyl)-N-propylbenzamide involves its interaction with specific molecular targets in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. This inhibition leads to a reduction in inflammation, tumor growth, and other pathological processes.
Comparison with Similar Compounds
Similar Compounds
3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione: A Mannich base with similar structural features.
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Another compound with a morpholine ring and benzamide structure.
Uniqueness
4-(morpholin-4-ylmethyl)-N-propylbenzamide is unique due to its specific combination of a morpholine ring and a propylbenzamide structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-propylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-7-16-15(18)14-5-3-13(4-6-14)12-17-8-10-19-11-9-17/h3-6H,2,7-12H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRZOANNCIXYTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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